molecular formula C10H14N2O4S2 B1408302 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-45-4

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1408302
CAS No.: 1858255-45-4
M. Wt: 290.4 g/mol
InChI Key: VWWSPDDCGXPKKU-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate is then subjected to further reactions to introduce the piperidine and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of a thiazole ring, piperidine ring, and carboxylic acid group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various applications.

Properties

IUPAC Name

1-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-7-10(17-6-11-7)18(15,16)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWSPDDCGXPKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

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